2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine is an organic compound with the molecular formula C5H5F3N2S. It is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, which is further connected to a thiazole ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 2-chloro-1,1,1-trifluoroethane with 2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum oxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of trifluoroacetaldehyde and thiazole derivatives.
Reduction: Formation of trifluoroethylamine and reduced thiazole compounds.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The thiazole ring contributes to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine group.
2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethanone: Contains a carbonyl group instead of an amine group.
2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethanoic acid: Features a carboxylic acid group.
Uniqueness
2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine is unique due to the presence of both a trifluoromethyl group and a thiazole ring, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiazole ring contributes to its reactivity and binding affinity. This combination makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c6-5(7,8)3(9)4-10-1-2-11-4/h1-3H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIHPBYKEIKBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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